Azepan-4-amine

Description

Properties

IUPAC Name |

azepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNRPJNPCUSWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400213 | |

| Record name | Azepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108724-15-8 | |

| Record name | Hexahydro-1H-azepin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108724-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azepan-4-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Azepan-4-amine. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of this compound is essential for its effective application in the synthesis of novel therapeutic agents.

Chemical Structure and Properties

This compound, a cyclic amine, features a seven-membered azepane ring with an amine substituent at the 4-position. Its chemical structure and fundamental properties are summarized below.

Molecular Structure:

The structure of this compound is characterized by the following IUPAC name and identifiers:

-

IUPAC Name: this compound

-

CAS Number: 108724-15-8[1]

-

Molecular Formula: C₆H₁₄N₂[2]

-

Molecular Weight: 114.19 g/mol [2]

-

Canonical SMILES: C1CC(N)CCNC1

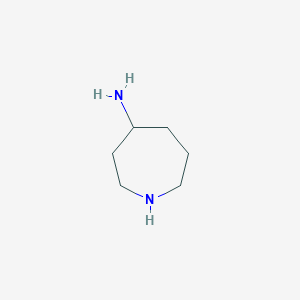

A two-dimensional representation of the chemical structure is provided in the diagram below.

Physicochemical Properties:

While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from the parent azepane molecule.

| Property | Value | Source/Comment |

| Molecular Weight | 114.19 g/mol | [2] |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| CAS Number | 108724-15-8 | [1] |

| Appearance | Predicted to be a liquid or low-melting solid | Based on the properties of azepane[3] |

| Boiling Point | Predicted to be higher than azepane (138 °C) due to the additional amine group | Based on azepane data[3] |

| pKa | Estimated to be in the range of 10-11 for the ring amine and slightly lower for the primary amine | Based on pKa values of similar amines[1][4] |

| Solubility | Predicted to be soluble in water and polar organic solvents | General property of small amines |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the reductive amination of its precursor, Azepan-4-one. This reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by reduction to the desired amine.

Proposed Synthesis Workflow: Reductive Amination

The diagram below illustrates a typical workflow for the synthesis of this compound from Azepan-4-one using a one-pot reductive amination protocol.

Detailed Experimental Protocol: Reductive Amination of Azepan-4-one

This protocol is a generalized procedure based on standard reductive amination techniques for cyclic ketones.[5][6]

-

Reaction Setup: To a solution of Azepan-4-one (1.0 equivalent) in an anhydrous solvent such as methanol or 1,2-dichloroethane (DCE), add a source of ammonia (e.g., ammonium acetate, 2-5 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting ketone.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine intermediate.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small percentage of triethylamine to prevent tailing).

Analytical Characterization

The structure and purity of this compound can be confirmed using a variety of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and general principles of spectroscopic analysis of amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~2.5-3.0 | m | CH₂ adjacent to ring NH |

| ~1.5-2.0 | m | Other ring CH₂ | |

| ~2.8-3.2 | m | CH bearing the NH₂ group | |

| ~1.0-2.0 (broad) | s | NH and NH₂ protons (exchangeable with D₂O) | |

| ¹³C NMR | ~45-55 | C adjacent to ring NH | |

| ~40-50 | C bearing the NH₂ group | ||

| ~25-35 | Other ring carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for its primary and secondary amine functional groups.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, broad | N-H stretching (two bands for primary amine, one for secondary) |

| 2980-2840 | Strong | C-H stretching (aliphatic) |

| 1650-1580 | Medium | N-H bending (primary amine) |

| 1250-1020 | Medium | C-N stretching |

| 910-665 | Broad, strong | N-H wag (primary and secondary amines) |

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 115.12. The fragmentation pattern in MS/MS would likely be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to a nitrogen atom.[9][10]

Analytical Workflow: LC-MS Analysis

The following diagram outlines a typical workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Safety and Handling

As with all amine compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The azepane scaffold is present in a number of biologically active compounds. The primary amine handle on this compound allows for a wide range of chemical modifications, making it a versatile starting material for the creation of libraries of compounds for screening and lead optimization.

This guide provides a foundational understanding of this compound. For specific applications, further research and experimental validation are recommended.

References

- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Azepane - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Azepan-4-amine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and underlying mechanisms for the preparation of Azepan-4-amine, a valuable saturated heterocyclic amine in medicinal chemistry and drug discovery. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and a relevant biological signaling pathway to provide context for its application in drug development.

Introduction

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle frequently incorporated into a wide range of biologically active molecules. Its derivatives have demonstrated significant therapeutic potential, exhibiting activities as anti-cancer, anti-tubercular, and antimicrobial agents, as well as histamine H3 receptor inhibitors and anticonvulsants. This compound, in particular, serves as a key building block for the synthesis of more complex pharmaceutical compounds, making its efficient and scalable synthesis a topic of considerable interest.

This guide focuses on the most common and practical synthetic route to this compound, which proceeds through a two-step sequence involving the reductive amination of a protected azepanone precursor followed by deprotection.

Primary Synthetic Pathway: Reductive Amination and Deprotection

The most prevalent and scalable synthesis of this compound involves a two-step process starting from the commercially available N-Boc-azepan-4-one. This pathway is favored for its high efficiency and the use of well-established, reliable chemical transformations.

The overall synthetic scheme is as follows:

-

Reductive Amination: The ketone functional group of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one) is converted to a primary amine using a suitable ammonia source and a reducing agent.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen is removed under acidic conditions to yield the final product, this compound, typically as a salt.

Mechanism of Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[1] The reaction proceeds via the initial formation of an imine intermediate from the ketone and an amine (in this case, ammonia or an ammonia equivalent), which is then reduced in situ to the corresponding amine.[2] The use of a mild reducing agent, such as sodium triacetoxyborohydride, is advantageous as it selectively reduces the iminium ion in the presence of the starting ketone.[2]

The mechanism involves:

-

Nucleophilic attack of ammonia on the carbonyl carbon of N-Boc-azepan-4-one to form a hemiaminal intermediate.

-

Dehydration of the hemiaminal to form an iminium ion.

-

Hydride transfer from the reducing agent (e.g., sodium triacetoxyborohydride) to the iminium carbon to yield the protected amine, tert-butyl 4-aminoazepane-1-carboxylate.

Mechanism of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[3][4] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] This is followed by the cleavage of the C-O bond, leading to the formation of the stable tert-butyl cation and the release of carbon dioxide, yielding the free amine.[5]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Parameters

| Step | Starting Material | Reagent(s) | Solvent(s) | Typical Molar Equivalents (vs. Starting Material) |

| 1. Reductive Amination | N-Boc-azepan-4-one | Ammonium acetate, Sodium triacetoxyborohydride | Methanol, Dichloromethane | Ammonium acetate: 10 eq., Sodium triacetoxyborohydride: 1.5 eq. |

| 2. Deprotection | tert-butyl 4-aminoazepane-1-carboxylate | Trifluoroacetic acid (TFA) or HCl in Dioxane | Dichloromethane | TFA: Excess (e.g., 1:1 v/v with solvent), HCl: Excess (e.g., 4M solution) |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Spectroscopic Data (Representative) |

| tert-butyl 4-aminoazepane-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.30 | 80-95% | ¹H NMR (CDCl₃): δ ~3.4 (m, 4H), ~2.8 (m, 1H), ~1.8 (m, 4H), ~1.45 (s, 9H), ~1.3 (m, 2H). |

| This compound (as dihydrochloride salt) | C₆H₁₄N₂ · 2HCl | 187.11 | >95% | Mass Spec (ESI+): m/z = 115.1 [M+H]⁺ |

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-aminoazepane-1-carboxylate (Reductive Amination)

Materials:

-

tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl 4-oxoazepane-1-carboxylate in a mixture of methanol and dichloromethane (1:1), add ammonium acetate.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 4-aminoazepane-1-carboxylate as a crude product, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

Materials:

-

tert-butyl 4-aminoazepane-1-carboxylate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 4-aminoazepane-1-carboxylate in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (typically a 1:1 volume ratio with DCM).

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in a minimal amount of methanol and precipitate the product by adding cold diethyl ether.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as its trifluoroacetate salt. To obtain the hydrochloride salt, a solution of HCl in a suitable solvent like dioxane or isopropanol can be used for the deprotection or for a salt exchange.

Visualizations

Synthesis Pathway of this compound

Caption: Synthetic pathway for this compound.

Role of Azepane Scaffolds in Kinase Inhibition: The BCR-ABL Signaling Pathway

While this compound is a building block, the azepane motif is a key component of many kinase inhibitors used in cancer therapy. To illustrate the biological context, the following diagram depicts the BCR-ABL signaling pathway, which is constitutively activated in Chronic Myeloid Leukemia (CML). Kinase inhibitors, some containing scaffolds structurally related to azepane, target the ATP-binding site of BCR-ABL, thereby inhibiting its downstream signaling and promoting cancer cell apoptosis.[6][7][8][9]

Caption: BCR-ABL signaling pathway and kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

The Azepan-4-amine Scaffold: A Privileged Motif in Drug Discovery and Its Biological Activities

For Immediate Release

[City, State] – December 24, 2025 – The seven-membered heterocyclic amine, azepane, and specifically its 4-amino substituted derivatives, are emerging as a significant structural motif in the landscape of modern drug discovery. Possessing a flexible and three-dimensional structure, the Azepan-4-amine core allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide offers an in-depth exploration of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals in this promising field.

Azepane-based compounds have demonstrated a wide array of therapeutic potential, with over 20 FDA-approved drugs featuring this versatile scaffold.[1] The strategic incorporation of the azepane ring has led to the development of agents with anticancer, antimicrobial, and neurological activities, highlighting its importance as a privileged structure in medicinal chemistry.[2][3]

Anticancer Activity: Targeting Key Cellular Pathways

Several studies have highlighted the potential of azepane derivatives as potent anticancer agents. While specific data for a broad range of this compound derivatives is still emerging, related structures have shown significant promise. For instance, pyrrolo[1,2-a]azepine derivatives have demonstrated potent anticancer activity in the nanomolar range against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116).[4] The substitution pattern on the azepine core was found to be critical for the observed cytotoxicity.

One of the key mechanisms through which azepane derivatives may exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. The natural product (-)-balanol, which contains an azepane ring, is a known protein kinase inhibitor.[2] Structure-based drug design efforts have led to the development of potent and metabolically stable azepane-based inhibitors of Protein Kinase B (PKB/Akt), a central node in the PI3K/Akt signaling pathway that governs cell survival and proliferation.[5][6]

Quantitative Anticancer Activity Data

| Compound Class | Cell Line | IC50 | Reference |

| Pyrrolo[1,2-a]azepine derivative 3 | HepG2 (Liver Cancer) | 4 nM | [7] |

| Pyrrolo[1,2-a]azepine derivative 6 | HepG2 (Liver Cancer) | 1.6 nM | [7] |

| Pyrrolo[1,2-a]azepine derivative 5b | MCF7 (Breast Cancer) | 10.7 nM | [7] |

| Pyrrolo[1,2-a]azepine derivative 6 | HCT116 (Colon Cancer) | 21.1 nM | [7] |

| Azepane Derivative (Optimized) | PKBα (Enzyme Assay) | 4 nM | [5] |

Antimicrobial Activity: A New Frontier

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Azepane derivatives are being explored for their potential to address this critical need. Studies on related amine-containing heterocyclic compounds have shown promising antibacterial and antifungal activities. For example, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated bactericidal activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8]

The mechanism of antimicrobial action for these compounds is thought to involve disruption of the bacterial cell membrane. The structural features of the azepane ring, when appropriately substituted, can lead to compounds with an amphipathic character that facilitates membrane interaction and subsequent damage.

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,3-bis(p-chloro-phenoxy)propan-2-amine (CPD18) | S. aureus | 10 | [8] |

| 1,3-bis(3,4-dichloro-phenoxy)propan-2-amine (CPD22) | S. pyogenes | 2.5 | [8] |

| Naphthylamine analog 4a | B. subtilis | - | [9] |

| Naphthylamine analog 4e | S. aureus | - | [9] |

| Naphthylamine analog 4g | E. coli | - | [9] |

| Naphthylamine analog 4f | P. aeruginosa | - | [9] |

| Naphthylamine analog 3b | C. albicans | - | [9] |

| Naphthylamine analog 5b | C. albicans | - | [9] |

| Naphthylamine analog 5e | C. albicans | - | [9] |

| (Note: Specific MIC values for the naphthylamine analogs were not provided in the source material, but they were reported to have broad-spectrum or remarkable activity.) |

Activity in Neurodegenerative Diseases

The azepane scaffold is also being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets makes them attractive candidates for development in this area. Patents have been filed for azepane derivatives for the treatment of various neurodegenerative conditions, suggesting active research and development in this domain.[10][11][12]

Experimental Protocols

To facilitate further research and development of this compound derivatives, detailed experimental protocols for key biological assays are provided below.

Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic activity of a compound against cancer cell lines.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Visualizing the Mechanism of Action

To provide a clearer understanding of the potential mechanisms of action of this compound derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The existing body of research on azepane derivatives demonstrates their potential to address significant unmet medical needs in oncology, infectious diseases, and neurology. The quantitative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to further explore the therapeutic potential of this important class of molecules. Future investigations focusing on the synthesis of diverse libraries of this compound derivatives and the elucidation of their specific mechanisms of action will be crucial in translating the promise of this scaffold into clinically effective drugs.

References

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 10. EP3634394A4 - COMPOSITIONS FOR THE TREATMENT OF NEURODEGENERATIVE DISEASES - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. patents.justia.com [patents.justia.com]

Potential Therapeutic Targets for Azepan-4-amine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This technical guide focuses on the therapeutic potential of Azepan-4-amine analogs, a subset of azepane-containing molecules, by exploring their known and potential molecular targets. While specific structure-activity relationship (SAR) data for a broad range of this compound analogs is still emerging, this document synthesizes the current understanding of related azepane derivatives to provide a comprehensive overview for researchers in drug discovery and development.

Key Therapeutic Target Classes

Azepane-containing compounds have demonstrated activity against a variety of biological targets. This guide will focus on four key areas where this compound analogs hold therapeutic promise: Histamine H3 Receptors, Monoamine Transporters, Protein Kinases, and α-Glucosidase.

Histamine H3 Receptor Antagonists/Inverse Agonists

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1] Antagonists and inverse agonists of the H3R enhance the release of these neurotransmitters, making them attractive therapeutic targets for cognitive and sleep-wake disorders.

Quantitative Data for Azepane-based H3R Ligands

While comprehensive data specifically for this compound analogs is limited, studies on related azepane derivatives demonstrate high-affinity binding to the H3 receptor. The following table summarizes representative data for such compounds. It is important to note that these are not direct this compound analogs but provide evidence for the potential of the azepane scaffold in targeting H3R.

| Compound Class | Target | Assay Type | Measurement | Value | Reference |

| Tetrahydroazepine Derivatives | Human H3R | Radioligand Binding | pKi | 7.56 - 8.68 | [2] |

| Tetrahydroazepine Derivatives | Mouse Brain H3R | Functional Assay (Tritium Overflow) | pA2 | 7.07 - 9.20 | [2] |

| Tetrahydroazepine Derivatives | Guinea-pig Ileum H3R | Functional Assay (Contraction Inhibition) | pA2 | 6.64 - 8.81 | [2] |

Signaling Pathway

Activation of the H3R, which is coupled to the Gαi/o subunit of the G-protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R antagonists or inverse agonists block this constitutive activity, leading to an increase in cAMP and subsequent downstream signaling events, as well as enhanced neurotransmitter release.

Experimental Protocols

Radioligand Binding Assay for H3R Affinity:

-

Membrane Preparation: Rat brain cortex membranes are prepared and homogenized in a suitable buffer.

-

Incubation: Membranes are incubated with a specific radioligand for the H3R (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the this compound analog test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to an inhibition constant (Ki) to reflect the binding affinity.

Monoamine Transporter Inhibitors

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron.[3] Inhibition of these transporters increases the synaptic concentration and duration of action of monoamines, a mechanism central to the therapeutic effects of many antidepressants and psychostimulants.

Quantitative Data for Azepane-based MAT Ligands

| Compound Class | Target | Assay Type | Measurement | Value (nM) | Reference |

| Bicyclic Azepane Derivative | DAT | Radioligand Displacement | IC50 | 3.8 | [4] |

| Bicyclic Azepane Derivative | SERT | Radioligand Displacement | Ki | 1.9 | [4] |

Mechanism of Action

This compound analogs that act as monoamine transporter inhibitors would bind to one or more of the DAT, NET, or SERT, blocking the reuptake of the corresponding neurotransmitter from the synapse. This leads to an accumulation of the neurotransmitter in the synaptic cleft, enhancing its signaling to postsynaptic receptors.

Experimental Protocols

Monoamine Transporter Radioligand Displacement Assay:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured.

-

Assay Preparation: Cells are harvested and incubated with a specific radioligand for the target transporter (e.g., [3H]-WIN 35,428 for DAT).

-

Compound Addition: Varying concentrations of the this compound analog test compound are added to compete with the radioligand for binding.

-

Equilibration and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound from unbound radioligand.

-

Quantification and Analysis: Radioactivity is measured by scintillation counting, and IC50 values are determined by non-linear regression analysis.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key pathway that regulates cell growth, proliferation, and survival, and its aberrant activation is common in various cancers.

Rationale for Targeting Kinases

The azepane scaffold can be elaborated to fit into the ATP-binding pocket of various kinases. While specific data for this compound analogs as kinase inhibitors is scarce in publicly available literature, the development of other heterocyclic compounds as potent and selective kinase inhibitors suggests that this is a promising area for exploration. For instance, modified liphagal analogs with a tetracyclic core have shown potent and selective inhibition of the PI3Kα isoform.

| Compound Class | Target | Assay Type | Measurement | Value (nM) | Reference |

| Liphagal Analog | PI3Kα | Enzyme Inhibition | IC50 | 23 | [5] |

Signaling Pathway

Inhibition of PI3Kα by an this compound analog would block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This would prevent the recruitment and activation of Akt, thereby inhibiting downstream signaling that promotes cell survival and proliferation.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-based):

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., PI3Kα), its substrate, ATP, and the this compound analog test compound in a suitable kinase assay buffer.

-

Kinase Reaction: In a multi-well plate, combine the kinase and the test compound and incubate to allow for binding. Initiate the kinase reaction by adding the substrate/ATP mixture.

-

ADP Detection: After a set incubation period, add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts the produced ADP to ATP and generates a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

-

Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of kinase activity against the compound concentration.

α-Glucosidase Inhibitors

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of α-glucosidase slows down carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes α-glucosidase a key target for the management of type 2 diabetes.

Rationale for Targeting α-Glucosidase

Various heterocyclic compounds have been shown to inhibit α-glucosidase. While specific data for this compound analogs is not extensively documented, the structural features of the azepane ring could be exploited to design potent inhibitors that mimic the transition state of the enzymatic reaction. For example, benzimidazole-thioquinoline derivatives have demonstrated significant α-glucosidase inhibitory activity.

| Compound Class | Target | Assay Type | Measurement | Value (µM) | Reference |

| Benzimidazole-thioquinoline derivative | α-glucosidase | Enzyme Inhibition | IC50 | 28.0 ± 0.6 |

Mechanism of Action

An this compound analog designed as an α-glucosidase inhibitor would bind to the active site of the enzyme, preventing the hydrolysis of dietary carbohydrates into glucose. This would lead to a slower and reduced rise in blood glucose levels after a meal.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay:

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a phosphate buffer (pH 6.8).

-

Incubation: Pre-incubate the enzyme with varying concentrations of the this compound analog test compound.

-

Reaction Initiation: Initiate the reaction by adding the pNPG substrate.

-

Reaction Termination: After a defined incubation period, terminate the reaction by adding a sodium carbonate solution.

-

Detection: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents targeting a range of diseases. While this guide has highlighted four key target classes—Histamine H3 receptors, monoamine transporters, protein kinases, and α-glucosidase—the versatility of the azepane core suggests that other targets may also be amenable to modulation by its analogs.

A significant gap in the current literature is the lack of extensive, publicly available data specifically for this compound analogs. The data presented herein for related azepane derivatives strongly supports the potential of this scaffold. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish clear structure-activity relationships for each of these target classes. Such studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective therapeutics.

References

- 1. Synthesis and SAR of novel histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarse.com [ijarse.com]

- 4. Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Azepan-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Azepan-4-amine. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document focuses on predicted data derived from spectral regularities of analogous compounds and general spectroscopic principles. The information herein is intended to serve as a foundational reference for the characterization and identification of this compound.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₆H₁₄N₂ Molecular Weight: 114.19 g/mol CAS Number: 105416-56-6

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.2 | m | 1H | H-4 |

| ~ 2.7 - 2.9 | m | 4H | H-2, H-7 |

| ~ 1.8 - 2.0 | m | 2H | H-3eq, H-5eq |

| ~ 1.5 - 1.7 | m | 2H | H-3ax, H-5ax |

| ~ 1.4 - 1.6 | m | 2H | H-6 |

| ~ 1.3 (broad s) | s | 3H | -NH₂, -NH |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 50 - 55 | C-4 |

| ~ 45 - 50 | C-2, C-7 |

| ~ 30 - 35 | C-3, C-5 |

| ~ 25 - 30 | C-6 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. As a primary amine, it will show N-H stretching and bending vibrations.[1][2]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| 1440 - 1470 | Medium | C-H bend (scissoring) |

| 1000 - 1250 | Medium to Strong | C-N stretch |

| 650 - 900 | Broad | N-H wag |

Mass Spectrometry (MS)

The mass spectrum of this compound, under electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the azepane ring and the loss of the amino group.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - NH₃]⁺ |

| 85 | Strong | [M - C₂H₅]⁺ |

| 70 | High | [M - C₃H₈]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 44 | High | [C₂H₆N]⁺ |

| 30 | High | [CH₄N]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the neat sample.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids or low-volatility liquids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for volatile or soluble compounds, respectively.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the spectroscopic data and the structural information of this compound.

Disclaimer: The spectroscopic data presented in this guide are predicted and should be confirmed by experimental analysis. This document is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation.

References

An In-depth Technical Guide on the Solubility and Stability of Azepan-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the study of Azepan-4-amine's solubility and stability based on established scientific methodologies. As of the date of this publication, specific experimental data for the solubility and stability of this compound is not extensively available in the public domain. The quantitative data presented herein is illustrative and intended to serve as a template for reporting results from such studies.

Introduction

This compound, a cyclic amine, is a valuable building block in medicinal chemistry, frequently incorporated into larger molecules to modulate their physicochemical and pharmacological properties. Understanding the intrinsic solubility and stability of this key intermediate is paramount for its effective use in drug discovery and development. Poor solubility can hinder formulation and bioavailability, while instability can lead to degradation, affecting potency and potentially introducing impurities. This guide outlines the fundamental studies required to characterize the solubility and stability profile of this compound, providing detailed experimental protocols and data presentation formats.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to estimate the solubility of a compound from a dimethyl sulfoxide (DMSO) stock solution in an aqueous buffer.[1][2] This rapid assessment helps to identify potential solubility liabilities early in the development process.[3]

Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method) [1][3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.[2]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours).[2]

-

Precipitate Detection and Quantification:

-

Nephelometry: Measure the light scattering caused by insoluble particles to detect precipitation.[2]

-

Filtration/Centrifugation and Quantification: For more precise measurements, separate any precipitate by filtration or high-speed centrifugation.[1][3] The concentration of the dissolved compound in the supernatant/filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]

-

Data Presentation: Illustrative Kinetic Solubility of this compound

| Buffer System (pH) | Incubation Time (hours) | Temperature (°C) | Illustrative Solubility (µg/mL) |

| PBS (7.4) | 2 | 25 | 500 |

| Acetate (4.5) | 2 | 25 | >1000 |

| Borate (9.0) | 2 | 25 | 350 |

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.[2] It is typically determined for pure, solid compounds and is crucial for lead optimization and formulation development.[1]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method) [2]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).[2]

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method.[2]

-

pH Measurement: Measure the pH of the final saturated solution.[2]

Data Presentation: Illustrative Thermodynamic Solubility of this compound

| Buffer System (Final pH) | Incubation Time (hours) | Temperature (°C) | Illustrative Solubility (µg/mL) |

| 0.01 M HCl (2.1) | 48 | 25 | >2000 |

| Acetate (4.6) | 48 | 25 | 1500 |

| PBS (7.3) | 48 | 25 | 450 |

| Borate (9.1) | 48 | 25 | 300 |

Stability Studies

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors.[4] Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[4] The goal is to achieve a target degradation of 5-20%.[7]

Experimental Protocol: Forced Degradation of this compound [4][5]

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[4][5]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified time.[5] Samples should be taken at various time points and neutralized before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a specified time.[5] Samples should be taken at various time points and neutralized before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[2][5]

-

Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 70°C).[2]

-

Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be protected from light.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.[6][8]

Data Presentation: Illustrative Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Illustrative % Degradation | Illustrative Degradation Products (m/z) |

| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 12 | 115, 132 |

| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | 8 | 115 |

| Oxidation | 3% H₂O₂ | 24 | 25 | 18 | 116 (N-oxide) |

| Thermal | - | 48 | 70 | 5 | Not Detected |

| Photolytic | ICH Q1B | 24 | 25 | <2 | Not Detected |

Visualization of Experimental Workflows

Conclusion

A thorough investigation of the solubility and stability of this compound is a prerequisite for its successful application in drug development. The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of any resulting drug candidates. While specific experimental data for this compound remains to be published, the application of these standard protocols will undoubtedly provide the critical insights required by researchers and scientists in the pharmaceutical industry.

References

- 1. enamine.net [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. ijrpp.com [ijrpp.com]

- 6. longdom.org [longdom.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Azepan-4-amine: A Versatile Scaffold for Fragment-Based Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the exploration of diverse chemical space, leading to compounds with improved pharmacological profiles. Among its derivatives, Azepan-4-amine stands out as a particularly valuable fragment for drug design, offering a versatile anchor point for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and application of the this compound core in drug discovery, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Pharmacokinetic Profile

The physicochemical properties of the this compound scaffold contribute significantly to its utility in drug design. The presence of the amine group provides a handle for facile derivatization and can also participate in key hydrogen bonding interactions with biological targets. The azepane ring itself, being a non-planar structure, can help to improve solubility and reduce the risk of metabolic liabilities often associated with flat aromatic systems.

While specific pharmacokinetic data for a wide range of this compound derivatives is not extensively published in a consolidated format, analysis of related azepane-containing compounds provides valuable insights. The azepane moiety can influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the conformational flexibility of the seven-membered ring can impact binding to metabolic enzymes and transporters. As with any amine-containing scaffold, the basicity of the this compound nitrogen (pKa) is a critical parameter that influences its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.

Table 1: Predicted Physicochemical Properties of this compound and a Representative Derivative

| Property | This compound | N-Benzoyl-azepan-4-amine |

| Molecular Formula | C₆H₁₄N₂ | C₁₃H₁₈N₂O |

| Molecular Weight ( g/mol ) | 114.19 | 218.29 |

| logP (Predicted) | -0.8 | 1.5 |

| Topological Polar Surface Area (TPSA) (Ų) | 38.1 | 49.3 |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

Note: The data in this table is predicted using computational models and should be considered as an estimation.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical step in its utilization for drug discovery. A common and efficient method involves the reductive amination of a suitable precursor, N-Boc-azepan-4-one. The tert-butyloxycarbonyl (Boc) protecting group is employed to mask the reactivity of the azepane nitrogen during the synthesis, allowing for selective functionalization at the 4-position.

Experimental Protocol: Synthesis of tert-butyl (azepan-4-yl)carbamate

This protocol outlines the synthesis of the N-Boc protected form of this compound, a key intermediate for further derivatization.

Materials:

-

N-Boc-azepan-4-one

-

Ammonium acetate or Ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., Dichloromethane, Ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: To a solution of N-Boc-azepan-4-one (1.0 eq) in an appropriate solvent (e.g., methanol or dichloromethane), add a source of ammonia such as ammonium acetate (excess, e.g., 10 eq) or a solution of ammonia in methanol. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction mixture is stirred at room temperature for a period of 1-4 hours to allow for the formation of the imine intermediate. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent, either sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for several hours to overnight until the imine is fully reduced to the corresponding amine.

-

Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to decompose the excess reducing agent. The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine to prevent tailing) to afford the desired tert-butyl (azepan-4-yl)carbamate.

The Azepane Scaffold: A Privileged Structure in Modern Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent three-dimensional structure provides a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles. This technical guide offers a comprehensive overview of the role of azepane derivatives in pharmaceutical research, detailing their synthesis, multifaceted biological activities, and mechanisms of action. Quantitative data are presented in structured tables for clear comparison, accompanied by detailed experimental protocols for key assays and visualizations of critical signaling pathways to facilitate a deeper understanding of this important class of compounds.

Anticancer Activity of Azepane Derivatives

Azepane derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these derivatives involves the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| Oxazepine Derivative | 5b | CaCo-2 (Colon Carcinoma) | 24.53[1] |

| WRL68 (Normal Liver) | 39.6[1] | ||

| Dibenzo[b,f]azepine | 5e | Leukaemia SR | 13.05[2] |

| Pyrrolo[1,2-a]azepine | 3 | HepG2 (Liver) | 0.004[3] |

| 6 | HepG2 (Liver) | 0.0016[3] | |

| 5b | MCF7 (Breast) | 0.0107[3] | |

| 6 | HCT116 (Colon) | 0.0211[3] |

PI3K/Akt Signaling Pathway

A key signaling pathway often targeted by anticancer azepane derivatives is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is crucial for regulating the cell cycle. When dysregulated, it can lead to unchecked cell proliferation and resistance to apoptosis.

Caption: PI3K/Akt signaling and azepane inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of azepane derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

-

Azepane derivative stock solution (in DMSO)

-

Human cancer cell line (e.g., CaCo-2, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azepane derivative in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Azepane Derivatives

The azepane scaffold is also a key feature in a number of compounds with potent antimicrobial activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of several azepane derivatives against selected microorganisms.

| Compound | Target Microorganism | MIC (µg/mL) |

| Pyridobenzazepine 8 | E. coli | 39[5] |

| P. hauseri | 78[5] | |

| P. aeruginosa | 78[5] | |

| S. aureus | 39[5] | |

| Pyridobenzazepine 12 | C. albicans | 156[5] |

| S. cerevisiae | 156[5] | |

| Curcumin-based diazepine 9 | S. aureus | 1.56[6] |

| MRSA | 1.56[6] | |

| K. pneumoniae | 50[6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of azepane derivatives.[4]

Materials:

-

Azepane derivative stock solution (in a suitable solvent)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the azepane derivative in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (microorganism without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticonvulsant Activity of Azepane Derivatives

Several azepane derivatives have been investigated for their potential as anticonvulsant agents, showing efficacy in various preclinical models of epilepsy. The mechanisms of action often involve modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.

Quantitative Anticonvulsant Activity Data

The following table summarizes the in vivo anticonvulsant activity of representative compounds, expressed as the median effective dose (ED50) in animal models.

| Compound Class | Animal Model | ED50 (mg/kg) |

| 7-Azaindole Derivative 4p | PTZ-induced seizures (mice) | 19.72[3] |

| 7-Azaindole Derivative 4i | PTZ-induced seizures (mice) | 30.55[3] |

| 7-Azaindole Derivative 5k | PTZ-induced seizures (mice) | 25.46[3] |

| Triazolopyrimidine Derivative 6d | MES-induced seizures (mice) | 15.8[7] |

| Triazolopyrimidine Derivative 6d | PTZ-induced seizures (mice) | 14.1[7] |

Mechanisms of Anticonvulsant Action

The anticonvulsant effects of azepane derivatives are often attributed to their interaction with key components of neuronal excitability.

Caption: Mechanisms of anticonvulsant azepanes.

Synthesis of Bioactive Azepane Derivatives

A variety of synthetic strategies have been developed to access the azepane core and its derivatives. A common and effective method for the synthesis of certain anticancer dibenzo[b,f]azepine derivatives is outlined below.

Experimental Protocol: Synthesis of Dibenzo[b,f]azepine-5-carbohydrazide Derivatives

This protocol describes a general procedure for the synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives, which have shown promising anticancer activity.[8]

Materials:

-

5H-dibenzo[b,f]azepine-5-carbohydrazide

-

Appropriate acid chloride (e.g., benzoyl chloride)

-

Triethylamine

-

Chloroform

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred solution of 5H-dibenzo[b,f]azepine-5-carbohydrazide (1 equivalent) in chloroform, add the appropriate acid chloride (1 equivalent) followed by triethylamine (1 equivalent).

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.

-

Work-up: Wash the reaction mixture with 10% NaHCO₃ solution and then with water.

-

Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by crystallization from ethanol to yield the desired N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivative.

Preclinical Drug Discovery Workflow

The discovery and development of novel azepane-based therapeutics follow a structured preclinical workflow, from initial hit identification to lead optimization and preclinical candidate selection.

Caption: Preclinical drug discovery workflow.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Design, Synthesis, Antimicrobial and Cytotoxicity of Curcumin Based Benzodiazepines, Diazepines, Diazoles and Amines [repository.najah.edu]

- 7. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

Azepan-4-amine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Commercial Availability, Synthesis, and Potential Biological Significance of a Versatile Azepane Scaffold

Introduction

Azepan-4-amine, a seven-membered heterocyclic amine, represents a valuable building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery. The azepane motif is a recurring structural feature in a variety of biologically active compounds, highlighting its importance in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols for its preparation, and a discussion of its potential applications in drug development based on the known biological activities of related azepane derivatives.

Commercial Availability and Suppliers

This compound (CAS No. 108724-15-8) is commercially available from a number of chemical suppliers specializing in research and development compounds. The availability of this starting material is crucial for researchers embarking on synthetic campaigns involving this scaffold. The table below summarizes key information for sourcing this compound and its common precursor, Azepan-4-one.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Known Suppliers |

| This compound | 108724-15-8 | C₆H₁₄N₂ | 114.19 g/mol | BLD Pharm[2] |

| Azepan-4-one | 105416-56-6 | C₆H₁₁NO | 113.16 g/mol | Commercially Available |

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the reductive amination of its corresponding ketone precursor, Azepan-4-one. This versatile and widely used transformation in organic chemistry allows for the direct conversion of a carbonyl group to an amine. The following section outlines a representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis of this compound via Reductive Amination of Azepan-4-one

This protocol is a representative procedure based on established methods for reductive amination. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

Materials:

-

Azepan-4-one hydrochloride

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or another suitable protic solvent

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

-

Reaction Setup: To a solution of Azepan-4-one hydrochloride (1.0 eq) in methanol, add ammonium acetate (10-20 eq) or an excess of aqueous ammonia. The mixture is stirred at room temperature until the free base of the ketone is formed.

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: The reaction is cooled in an ice bath, and sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a strong base (e.g., NaOH). The aqueous layer is then extracted with dichloromethane or ethyl acetate (3 x volumes).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

-

Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol) and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid is collected by filtration and dried.

Potential Applications in Drug Development

While specific biological targets and signaling pathways for this compound have not been extensively reported in publicly available literature, the broader class of azepane-containing molecules has demonstrated a wide range of pharmacological activities.[1] These activities suggest potential avenues of investigation for novel derivatives of this compound.

The azepane scaffold is present in numerous compounds with therapeutic applications, including anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents.[1] Furthermore, derivatives of the closely related 4-aminopiperidine scaffold have been investigated as N-type calcium channel blockers for the treatment of pain.

Hypothetical Signaling Pathway Involvement

Given the prevalence of amine-containing small molecules as modulators of neurological targets, a hypothetical area of interest for this compound derivatives could be in the realm of neurotransmitter reuptake inhibition. For instance, some bicyclic azepane derivatives have shown potent inhibition of monoamine transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3]

It is crucial to emphasize that the following diagram is a hypothetical representation of a potential signaling pathway that could be modulated by derivatives of this compound, based on the activities of structurally related compounds. There is currently no direct experimental evidence to link this compound to this specific pathway.

Conclusion